molecular formula C11H13NO B13945992 N-(But-3-yn-2-yl)-4-methoxyaniline CAS No. 247123-16-6

N-(But-3-yn-2-yl)-4-methoxyaniline

Cat. No.: B13945992
CAS No.: 247123-16-6
M. Wt: 175.23 g/mol
InChI Key: ICYFRKNXVRXFCO-UHFFFAOYSA-N
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Description

N-(But-3-yn-2-yl)-4-methoxyaniline is a chemical building block that integrates a 4-methoxyaniline (p-anisidine) core with a but-3-yn-2-yl side chain. This structure confers unique properties, making it a compound of interest in advanced organic synthesis and materials science research. The electron-rich 4-methoxyaniline moiety is a known precursor in the synthesis of Schiff base ligands, which are studied for their coordination chemistry and potential antioxidant activities via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . The presence of the alkyne group in the side chain offers a versatile handle for further chemical modification, particularly through metal-catalyzed click chemistry, enabling the construction of more complex molecular architectures. Research Applications: The primary research value of this compound lies in its role as a synthetic intermediate. It can be utilized in the development of novel ligands for catalytic systems or in the creation of functional organic materials. Its structural features suggest potential use in the synthesis of compounds for investigating biological pathways, though any such applications require extensive validation. Researchers value this compound for its ability to introduce both aniline and alkyne functionalities into a target molecule in a single step. Handling and Safety: As with many aniline derivatives, this compound should be handled with care. The 4-methoxyaniline (p-anisidine) precursor is classified as toxic and poses hazards upon skin contact and if ingested. Appropriate personal protective equipment (PPE) and procedures for handling chemicals of this class should be strictly followed. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

247123-16-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-but-3-yn-2-yl-4-methoxyaniline

InChI

InChI=1S/C11H13NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h1,5-9,12H,2-3H3

InChI Key

ICYFRKNXVRXFCO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Alkylation of 4-Methoxyaniline with But-3-yn-2-yl Halides

One of the primary synthetic routes involves the nucleophilic substitution (alkylation) of 4-methoxyaniline with but-3-yn-2-yl halides (e.g., bromide or iodide) under basic conditions. This method exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the halide-substituted alkyne.

Typical procedure:

  • React 4-methoxyaniline with but-3-yn-2-yl bromide or iodide.
  • Use a base such as potassium carbonate or sodium hydride to deprotonate the aniline nitrogen.
  • Conduct the reaction in an aprotic solvent like dimethylformamide or acetonitrile.
  • Stir under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperature until completion.
  • Purify the product by column chromatography.

This approach is straightforward and yields the target compound efficiently. The presence of the alkyne group remains intact, allowing further functionalization if needed.

Parameter Typical Conditions
Reactants 4-Methoxyaniline, but-3-yn-2-yl halide
Base Potassium carbonate, sodium hydride
Solvent DMF, acetonitrile
Temperature Room temperature to 50 °C
Atmosphere Argon or nitrogen
Purification Silica gel chromatography
Yield Moderate to high (60–90%)

Sonogashira Cross-Coupling Reaction

Another prominent synthetic strategy uses the Sonogashira coupling, a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne.

General procedure:

  • Start with 4-methoxyaniline or its protected derivative bearing an aryl iodide or bromide substituent.
  • React with a terminal alkyne such as but-3-yn-2-yl alcohol derivative or its equivalent.
  • Use Pd(PPh3)2Cl2 as the palladium catalyst and CuI as the co-catalyst.
  • Employ triethylamine or another amine base as solvent and base.
  • Stir the reaction mixture at 50–80 °C under inert atmosphere.
  • Work up by filtration and purification via flash chromatography.

This method allows selective formation of the C–N bond adjacent to the alkyne while preserving the alkyne functionality. It is highly versatile and tolerant of various substituents on the aromatic ring.

Parameter Typical Conditions
Reactants 4-Methoxyaryl iodide/bromide, terminal alkyne
Catalyst PdCl2(PPh3)2, CuI
Base/Solvent Triethylamine
Temperature 50–80 °C
Atmosphere Argon or nitrogen
Purification Flash chromatography
Yield High (70–90%)

Hydrogenation and Transposition from Nitrobenzene Derivatives

A patented industrial method synthesizes p-methoxyaniline derivatives, which can be further alkylated to yield this compound.

Key steps:

  • Dissolve nitrobenzene derivatives in methanol with sulfuric acid as a hydrogenation passivator.
  • Add noble metal catalysts (e.g., Pd or Pt) and conduct hydrogenation at 20–80 °C under atmospheric or elevated pressure.
  • After reduction of the nitro group to aniline, isolate the p-methoxyaniline intermediate.
  • Perform subsequent alkylation with but-3-yn-2-yl halides or related electrophiles to obtain the target compound.

This method is advantageous for industrial scale due to cheap raw materials, simple operation, and low cost.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
Alkylation with Halides Simple, direct, widely accessible reagents Requires careful control to avoid over-alkylation 60–90% Moderate
Sonogashira Coupling High selectivity, preserves alkyne, versatile Requires Pd catalyst, sensitive to air/moisture 70–90% Good
Hydrogenation from Nitrobenzene Cost-effective, suitable for large scale Multi-step, requires catalyst and hydrogenation Moderate Excellent (industrial)
Buchwald-Hartwig Amination Broad substrate scope, high efficiency Catalyst and ligand cost, optimization needed Variable Good

Summary Table of Key Synthetic Data

Entry Method Key Reagents/Conditions Yield (%) Notes
1 Alkylation 4-Methoxyaniline + but-3-yn-2-yl bromide, K2CO3, DMF, RT 60–90 Straightforward, moderate scalability
2 Sonogashira Coupling 4-Methoxyaryl iodide + terminal alkyne, PdCl2(PPh3)2, CuI, Et3N, 80 °C 70–90 High purity, preserves alkyne functionality
3 Hydrogenation + Alkylation Nitrobenzene derivative, MeOH, H2, Pd catalyst, then alkylation Moderate Industrially viable, cost-effective
4 Buchwald-Hartwig Amination Pd(OAc)2, X-phos/BINAP, aryl halide, amine, toluene, reflux Variable Requires optimization, versatile

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(But-3-yn-2-yl)-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form this compound derivatives with reduced alkyne groups. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide can be used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced alkyne derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(But-3-yn-2-yl)-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aniline derivatives. Its alkyne group can be utilized in click chemistry reactions to label biomolecules.

Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(But-3-yn-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The alkyne group can participate in click chemistry reactions, enabling the labeling and tracking of biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Diversity

  • Triazine Derivative (TRI) : (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) replaces the alkyne with a triazine-vinyl group, conferring antifungal activity against C. albicans. The triazine moiety enhances π-π stacking and hydrogen-bonding interactions, critical for targeting fungal enzymes .
  • Benzimidazole Derivative (B1) : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) substitutes the alkyne with a benzimidazole ring, enabling PPARγ agonism and analgesia. The benzimidazole group improves solubility and receptor binding .
  • Chromene Derivative (BL-M) : N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) incorporates a chromene ring, contributing to neuroprotection via ERK-CREB signaling. The fused ring system enhances lipophilicity, aiding blood-brain barrier penetration .

B. Key Physicochemical Properties

Compound Substituent Molecular Weight Key Property
N-(But-3-yn-2-yl)-4-methoxyaniline But-3-yn-2-yl ~191.24 (calculated) High reactivity (alkyne group)
TRI () Triazine-vinyl ~358.36 Antifungal activity (MIC: 8 µg/mL)
B1 () Benzimidazole-methyl ~267.31 PPARγ agonism (EC₅₀: 1.2 µM)
BL-M () Chromene-methyl ~323.39 Neuroprotection (IC₅₀: 10 µM vs. NMDA)

Catalytic and Reactivity Profiles

  • Catalytic Applications: highlights cobalt-catalyzed C–N bond formation in 4-methoxyaniline derivatives. The alkyne group in this compound could participate in click chemistry or Sonogashira coupling, expanding synthetic utility .
  • Stability : Benzimidazole and triazine derivatives exhibit superior hydrolytic stability compared to alkyne-containing analogs, which may undergo oxidation or polymerization .

Biological Activity

N-(But-3-yn-2-yl)-4-methoxyaniline is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, which include a butyne chain and a methoxy group on the aniline ring, contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown potential against various bacterial strains, suggesting its utility as a lead compound in the development of new antimicrobial agents. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial growth.

Anticancer Activity

This compound has been explored for its anticancer properties. Research indicates that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. For instance, compounds derived from this structure have demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against these cell lines, comparable to established chemotherapeutics such as doxorubicin .

Case Study: In Vitro Antiproliferative Activity

A study examining derivatives of this compound found that specific modifications to the structure enhanced its antiproliferative activity. The derivatives were tested for their ability to inhibit tubulin assembly, a critical process in cell division, revealing significant potential as tubulin polymerization inhibitors .

The biological activity of this compound is attributed to its interaction with various molecular targets. It acts as a nucleophile in chemical reactions and may influence enzyme activity through competitive inhibition or activation. The alkyne group allows for participation in click chemistry reactions, facilitating the labeling and tracking of biomolecules in research settings.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological ActivityIC50 Values (μmol/mL)
This compoundAlkyne and methoxy groupsAntimicrobial, anticancer0.02 - 0.08
N-(But-3-yn-2-yl)benzamideBenzamide instead of methoxyVaries; generally lower activityNot specified
Hexanoic acid, but-3-yn-2-yl esterAlkyne group onlyLimited biological activityNot specified

This table highlights the unique structural features and biological activities of this compound compared to similar compounds.

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